N-(2,3-dimethylphenyl)hydrazinecarbothioamide is a derivative within the class of hydrazinecarbothioamides, which are recognized for their broad spectrum of pharmacological activities. These compounds are characterized by the presence of nitrogen and sulfur atoms, which contribute to their diverse biological properties. The hydrazinecarbothioamide moiety has been incorporated into various pharmacophores to target different biological pathways and diseases, including cancer, viral infections, and neurological disorders456.
The molecular structure of N-(2,3-dimethylphenyl)hydrazinecarbothioamide has been investigated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. [] These analyses confirmed the presence of characteristic functional groups, including the hydrazinecarbothioamide moiety and the 2,3-dimethylphenyl substituent. X-ray diffraction analysis has also been employed to determine the crystal structure of N-(2,3-dimethylphenyl)hydrazinecarbothioamide and its derivatives. []
Hydrazinecarbothioamides have been extensively studied for their antimicrobial and anticancer properties. The presence of electron-donating substituents and the ability to form stable hydrogen bonds contribute to their effectiveness. In cancer research, derivatives of N-(2,3-dimethylphenyl)hydrazinecarbothioamide have been shown to inhibit the proliferation of various cancer cell lines, including cervical adenocarcinoma and leukemia, with some compounds exhibiting higher activity than standard chemotherapy drugs like doxorubicin45.
The COVID-19 pandemic has spurred research into novel antiviral molecules. Derivatives of N-(2,3-dimethylphenyl)hydrazinecarbothioamide have been probed for their potential as anti-SARS-CoV-2 agents. Studies involving molecular docking have indicated that these compounds could serve as inhibitors of the virus's main protease, which is crucial for viral replication2.
In the realm of neurology, N-(2,3-dimethylphenyl)hydrazinecarbothioamide derivatives have been designed and synthesized with the aim of treating convulsive disorders. Compounds have been evaluated in seizure models and have shown promising results in increasing GABA levels in the brain, which is a key neurotransmitter involved in preventing seizures36.
The pharmacokinetic and pharmacodynamic properties of these derivatives have been predicted through computational studies. The evaluation of drug-likeness, absorption, distribution, metabolism, excretion, and toxicity properties has been carried out to ensure that these compounds have favorable profiles for further development as therapeutic agents236.
The mechanism of action of N-(2,3-dimethylphenyl)hydrazinecarbothioamide derivatives is multifaceted, depending on the target biological pathway. For instance, in the context of urease inhibition, these compounds have been shown to interact with the nickel atoms present in the active site of the enzyme, leading to strong inhibitory potential1. In antiviral applications, the derivatives have been investigated for their ability to bind to SARS-CoV-2 protease, with molecular docking studies suggesting that they can irreversibly interact with key residues of the viral protein2. Furthermore, in the field of neurology, certain derivatives have been found to enhance GABAergic neurotransmission, which is a promising approach for anticonvulsant therapy36.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0